methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
CAS No.: 338401-88-0
Cat. No.: VC5025364
Molecular Formula: C13H12F3NO3
Molecular Weight: 287.238
* For research use only. Not for human or veterinary use.
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate - 338401-88-0](/images/structure/VC5025364.png)
Specification
CAS No. | 338401-88-0 |
---|---|
Molecular Formula | C13H12F3NO3 |
Molecular Weight | 287.238 |
IUPAC Name | methyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate |
Standard InChI | InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3/b8-7+ |
Standard InChI Key | QYQWLQSHXOEIQF-BQYQJAHWSA-N |
SMILES | CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a methyl benzoate core substituted at the 2-position with an amino group linked to a (2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl chain. The (E)-configuration of the α,β-unsaturated ketone introduces geometric rigidity, while the trifluoromethyl group enhances electrophilicity and metabolic stability. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | Methyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate |
Molecular Formula | |
Molecular Weight | 287.24 g/mol |
SMILES | CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC |
InChIKey | QYQWLQSHXOEIQF-BQYQJAHWSA-N |
The stereoelectronic effects of the trifluoromethyl group and α,β-unsaturated ketone are critical to the compound’s reactivity. The benzoate ester provides a hydrophobic scaffold, while the enamine linkage facilitates participation in conjugate addition reactions .
Synthesis and Reaction Mechanisms
Mechanistic Insights
The α,β-unsaturated acyl ammonium intermediates described in asymmetric organocatalysis provide a framework for understanding this compound’s reactivity. The enamine moiety can act as a dienophile in Diels-Alder reactions or undergo Michael additions, enabling the construction of complex heterocycles. For example, annulation with benzazole nucleophiles yields lactams or lactones depending on the nucleophile’s electronic properties .
Applications in Medicinal Chemistry
Bioactivity and Drug Development
Trifluoromethylated compounds are prized for their enhanced binding affinity and resistance to oxidative metabolism . While specific pharmacological data for this compound remain undisclosed, structural analogs demonstrate:
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Kinase Inhibition: Trifluoromethyl groups improve selectivity for ATP-binding pockets.
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Antimicrobial Activity: Fluorine’s electronegativity disrupts microbial cell membranes.
The compound’s benzoate ester may serve as a prodrug moiety, with enzymatic hydrolysis releasing the active carboxylic acid in vivo.
Asymmetric Catalysis
The α,β-unsaturated ketone participates in enantioselective annulation reactions catalyzed by chiral amines or thioureas . For instance, HBTM 2.1-catalyzed Michael-Michael-lactonization cascades yield tricyclic lactones with moderate enantioselectivity (up to 80% ee) . Such processes underscore the compound’s utility in synthesizing chiral building blocks for natural product synthesis.
Material Science Applications
Fluorinated Polymers and Coatings
The trifluoromethyl group imparts exceptional chemical resistance and thermal stability, making the compound a candidate for:
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High-Performance Coatings: Fluoropolymers derived from similar esters exhibit low surface energy and anti-fouling properties.
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Dielectric Materials: The polarizable C-F bonds enhance dielectric constants in electronic applications .
Comparative studies of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate reveal that increasing fluorine content correlates with improved solvent resistance (e.g., ≤5% weight loss in acetone after 24 h).
Research Frontiers and Challenges
Solubility and Formulation
Current limitations include the lack of solubility data for methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate. Prodrug strategies or salt formation (e.g., sodium or hydrochloride salts) could address bioavailability issues.
Scalability and Green Chemistry
While HMDS/BTMG-mediated reactions enable milligram-scale synthesis , transitioning to kilogram-scale production requires solvent recycling and catalyst recovery. Recent efforts in flow chemistry and photochemical activation offer pathways to reduce waste and energy consumption.
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